molecular formula C13H14N4O3 B2482402 (E)-N'-(3-hydroxy-4-methoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide CAS No. 1284268-48-9

(E)-N'-(3-hydroxy-4-methoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide

Cat. No. B2482402
CAS RN: 1284268-48-9
M. Wt: 274.28
InChI Key: NWOWITLDFPZNGZ-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N'-(3-hydroxy-4-methoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide, also known as HMP, is a chemical compound that has gained significant attention in scientific research due to its potential biological activities. HMP is a pyrazole derivative that has been synthesized and evaluated for its various pharmacological properties.

Scientific Research Applications

Tyrosinase Inhibition

(E)-N’-(3-hydroxy-4-methoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide: has been investigated as a potent tyrosinase inhibitor. Tyrosinase is an enzyme involved in melanin synthesis, and its inhibition can have applications in treating hyperpigmentation disorders . The compound shows competitive inhibition against mushroom tyrosinase, making it a potential candidate for skin-whitening agents in cosmetics and dermatology .

Anti-Melanogenesis Properties

The same compound has demonstrated anti-melanogenic effects in B16F10 melanoma cells. By inhibiting melanin production, it may be useful in managing conditions related to hyperpigmentation, such as melasma and age spots .

Plasmodium falciparum Dihydroorotate Dehydrogenase (Pf DHODH) Inhibition

In silico evaluations suggest that (E)-N’-(3-hydroxy-4-methoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide binds effectively to the active site of Pf DHODH, an enzyme crucial for the survival of the malaria parasite Plasmodium falciparum. This finding opens up possibilities for antimalarial drug development .

Skin Care and Cosmetics

Given its tyrosinase inhibition and anti-melanogenic properties, this compound could find applications in skin care formulations, especially as a skin-whitening agent . Its potential to regulate melanin production makes it relevant for cosmetic products.

Bioinformatics and Drug Design

Researchers have used computational methods to study the inhibitory mechanism of this compound. Understanding its interactions with tyrosinase residues aids in designing more effective inhibitors for various diseases .

Plant Growth Regulation

While less explored, derivatives of (E)-N’-(3-hydroxy-4-methoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide may have applications in plant growth regulation. For instance, related compounds like indole-3-acetic acid (IAA) are plant hormones involved in growth and development .

Mechanism of Action

properties

IUPAC Name

N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c1-8-5-10(16-15-8)13(19)17-14-7-9-3-4-12(20-2)11(18)6-9/h3-7,18H,1-2H3,(H,15,16)(H,17,19)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOWITLDFPZNGZ-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=CC2=CC(=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C/C2=CC(=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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